2-Fluoro-5-methylbenzonitrile

Catalog No.
S717975
CAS No.
64113-84-4
M.F
C8H6FN
M. Wt
135.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-methylbenzonitrile

CAS Number

64113-84-4

Product Name

2-Fluoro-5-methylbenzonitrile

IUPAC Name

2-fluoro-5-methylbenzonitrile

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3

InChI Key

CMAOLVNGLTWICC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)C#N

Synonyms

2-Fluoro-5-methyl-benzonitrile; 2-Fluoro-5-methylbenzonitrile; 3-Cyano-4-fluorotoluene; 5-Methyl-2-fluorobenzonitrile

Canonical SMILES

CC1=CC(=C(C=C1)F)C#N

Synthesis and Characterization:

-Fluoro-5-methylbenzonitrile is a relatively new aromatic compound, and research efforts have focused on its synthesis and characterization. Studies have reported various methods for its preparation, including:

  • Palladium-catalyzed fluorination of 5-methylbenzonitrile [].
  • Sandmeyer reaction of 2-amino-5-methylbenzonitrile [].

These studies also detail the characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].

Potential Applications:

While the specific applications of 2-Fluoro-5-methylbenzonitrile are still under exploration, its unique structure suggests potential applications in various scientific research fields:

  • Pharmaceutical Research: The presence of the nitrile and fluorine functional groups makes it a potential candidate for the development of new drugs []. However, further research is needed to explore its specific biological activity and potential therapeutic effects.
  • Material Science: The aromatic ring and the nitrile group can contribute to interesting properties like thermal stability and electrical conductivity, making it a potential candidate for the development of new materials like polymers or organic conductors []. However, more research is required to understand its specific material properties and potential applications.

Current Research Trends:

The current research on 2-Fluoro-5-methylbenzonitrile is limited, and further studies are needed to explore its full potential. Some potential areas of future research include:

  • Investigating its biological activity and potential for drug development.
  • Studying its material properties and potential applications in material science.
  • Exploring its reactivity and potential use as a building block in organic synthesis.

2-Fluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H6FNC_8H_6FN and a molecular weight of approximately 151.14 g/mol. It features a fluorine atom at the second position and a methyl group at the fifth position of the benzonitrile structure. This compound is characterized by its white crystalline form and has a melting point ranging from 47.0 to 53.0 °C . The compound is soluble in organic solvents such as dichloromethane and tetrahydrofuran, making it versatile for various chemical applications .

  • Potential biological activity: The presence of the fluorine atom and the nitrile group could grant the molecule some biological activity, but this is purely speculative and requires investigation.
  • Toxicology: Aromatic nitriles can be toxic upon inhalation, ingestion, or skin contact.
  • Flammability: Likely flammable, similar to other organic compounds [].
  • Reactivity: Nitrile groups can be reactive under certain conditions. It is advisable to consult safety data sheets (SDS) of closely related compounds before handling 2-Fluoro-5-methylbenzonitrile.
Typical of nitriles and aromatic compounds. Common reactions include:

  • Nucleophilic Substitution: The presence of the fluorine atom makes it susceptible to nucleophilic attack, allowing for substitution reactions where the fluorine is replaced by other nucleophiles.
  • Reduction: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where various substituents can be introduced at the ortho or para positions relative to the existing groups.

The synthesis of 2-fluoro-5-methylbenzonitrile can be achieved through several methods:

  • Fluorination of 5-Methylbenzonitrile: This method involves treating 5-methylbenzonitrile with a fluorinating agent such as sulfur tetrafluoride or potassium fluoride in an appropriate solvent.
  • Nitration followed by Reduction: Starting from 2-fluoro-5-nitrotoluene, reduction of the nitro group can yield the desired nitrile compound.
  • Reactions with Aryl Halides: Utilizing palladium-catalyzed cross-coupling reactions with aryl halides can also lead to the formation of this compound.

2-Fluoro-5-methylbenzonitrile serves various purposes in both industrial and research settings:

  • Intermediate in Synthesis: It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Research Tool: Its unique structure allows it to be utilized in studies investigating reaction mechanisms involving nitriles and aromatic compounds.
  • Potential Pharmaceutical

Several compounds share structural similarities with 2-fluoro-5-methylbenzonitrile. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-Fluoro-2-methylbenzonitrileC8H6FNFluorine at para position
5-Fluoro-2-methylbenzonitrileC8H6FNFluorine at ortho position
3-Fluoro-4-methylbenzonitrileC8H6FNDifferent substitution pattern
2-Chloro-5-methylbenzonitrileC8H6ClNChlorine instead of fluorine

Uniqueness

2-Fluoro-5-methylbenzonitrile is unique due to its specific positioning of the fluorine and methyl groups, which influences its reactivity and potential biological activity compared to other derivatives. The combination of these functional groups may provide distinct properties that enhance its utility in synthetic chemistry and medicinal applications .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-5-methylbenzonitrile

Dates

Modify: 2023-08-15

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